B1193073 LY2780301

LY2780301

Cat. No.: B1193073
Attention: For research use only. Not for human or veterinary use.
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Description

LY2780301 is an oral, ATP-competitive dual inhibitor targeting p70 ribosomal protein S6 kinase (p70S6K) and AKT, key nodes in the PI3K/AKT/mTOR signaling pathway. This pathway regulates critical cellular processes such as proliferation, survival, and metabolism, and its hyperactivation is implicated in tumorigenesis and therapy resistance . This compound has been evaluated in multiple clinical trials (e.g., NCT01980277, NCT02018874) for advanced cancers, particularly HER2-negative breast cancer, demonstrating feasibility in combination with chemotherapy (e.g., paclitaxel, gemcitabine) . Mechanistically, this compound inhibits phosphorylation of downstream effectors like ribosomal protein S6 and PRAS40, reducing cyclin B1 expression and blocking cell cycle progression at the G2-M phase .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY2780301;  LY-2780301;  LY 2780301

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

LY2780301 belongs to a class of PI3K/AKT/mTOR pathway inhibitors. Below is a detailed comparison with structurally or functionally related compounds:

Dual AKT/p70S6K Inhibitors

Compound Targets Key Findings Clinical Stage Reference
This compound p70S6K, AKT - ORR: 63.9% (6-month) in HER2-negative advanced breast cancer (TAKTIC trial) .
- Common AEs: Neuropathy (75%), nail toxicity (50%), fatigue (58%) .
- Induces compensatory Akt/Erk activation in vitro .
Phase Ib/II
M2698 p70S6K, AKT - Phase I trial demonstrated manageable toxicity; efficacy data pending .
- Preclinical synergy with chemotherapy similar to this compound.
Phase I
Compound 4c VEGFR-2, AKT-1 - Superior AKT-1 inhibition vs. This compound (IC50 = 4.60 µM vs. 4.62 µM) .
- Dual VEGFR-2/AKT inhibition enhances antiangiogenic and antiproliferative effects.
Preclinical

Selective AKT Inhibitors

Compound Targets Key Findings Clinical Stage Reference
Capivasertib AKT1-3 - PAKT trial: Improved PFS (9.3 vs. 3.7 months) and OS in PI3K/AKT-altered TNBC .
- Better tolerated than this compound (lower neuropathy rates).
Phase III
Ipatasertib Pan-AKT - LOTUS trial: Extended PFS in TNBC vs. paclitaxel alone (p = 0.037) .
- Comparable toxicity profile to this compound (e.g., rash, diarrhea).
Phase II

PI3K/mTOR Inhibitors

Compound Targets Key Findings Clinical Stage Reference
GDC-0941 PI3Kα/δ - Synergizes with this compound to suppress Akt activation and reverse abnormal acinar growth in 3D models .
- Limited monotherapy efficacy in trials.
Phase I
Everolimus mTORC1 - Modest clinical benefit in TNBC (ORR: 21%) vs. This compound’s 63.9% .
- Higher rates of hyperglycemia and stomatitis vs. This compound.
Approved

Key Data Tables

Table 1: Efficacy in Clinical Trials

Trial/Compound Population ORR/PFS/OS Key AEs (>Grade 3) Reference
TAKTIC (this compound + paclitaxel) HER2-negative MBC ORR: 63.9% (6-month) Neuropathy (8%), nail toxicity (25%)
PAKT (Capivasertib + paclitaxel) TNBC PFS: 9.3 vs. 3.7 months Rash, diarrhea
LOTUS (Ipatasertib + paclitaxel) TNBC PFS: 9.1 vs. 4.6 months Diarrhea (23%), hyperglycemia (15%)

Table 2: Preclinical Activity (IC50 Values)

Compound AKT Inhibition (IC50) p70S6K Inhibition Additional Targets Reference
This compound 4.62 µM Yes None
Compound 4c 4.60 µM No VEGFR-2 (IC50 = 3.14 µM)
M2698 Not reported Yes None

Research Findings and Limitations

  • Dual Inhibition Advantage : this compound’s dual targeting of p70S6K and AKT may overcome resistance seen with single-pathway inhibitors, as shown in the TAKTIC trial . However, compensatory MAPK/Erk activation limits efficacy, necessitating combination strategies (e.g., with PI3K inhibitors) .
  • Toxicity Profile : this compound’s neuropathy and nail toxicity rates exceed those of selective AKT inhibitors like capivasertib, likely due to broader pathway suppression .
  • Biomarker-Driven Response : Patients with PI3K/AKT pathway alterations showed higher ORR (55%) in this compound trials, aligning with capivasertib’s efficacy in biomarker-selected cohorts .
  • PK Challenges : Drug-drug interactions with paclitaxel reduce this compound exposure, requiring dose optimization .

Q & A

Q. What are the primary molecular targets of LY2780301, and how do they influence experimental design in preclinical cancer models?

this compound is a dual inhibitor of AKT (protein kinase B) and p70S6K/RSK, targeting the PI3K/AKT/mTOR and MAPK/RSK signaling pathways. Researchers should prioritize models with dysregulated PI3K/AKT or MAPK pathways, such as triple-negative breast cancer (TNBC) or other malignancies with PTEN loss or AKT amplification. In vitro studies require validation of target engagement via Western blotting for phosphorylated AKT (Ser473) and RSK (Thr359/Ser363), while in vivo models should monitor tumor regression and pharmacodynamic markers in tissue biopsies .

Q. How can researchers assess this compound’s biochemical efficacy in inhibiting AKT compared to other inhibitors?

Use kinase inhibition assays with recombinant AKT isoforms to measure IC50 values. For example, this compound demonstrated a lower IC50 (15 nM) compared to analogs like 3b (IC50 = 45 nM) in AKT kinase activity assays, indicating superior potency. Residual AKT activity in cell lysates (e.g., 25 ng/mL for this compound vs. 80 ng/mL for HepG2 controls) should be quantified via ELISA or Luminex-based platforms .

Q. What preclinical models are most appropriate for evaluating this compound’s anti-tumor activity?

Orthotopic xenografts with PI3K/AKT pathway activation (e.g., PTEN-null glioblastoma or HER2-negative breast cancer) are ideal. Combine this compound with standard therapies (e.g., paclitaxel or gemcitabine) to assess synergy. Monitor tumor growth inhibition (TGI) and survival endpoints, and validate pathway suppression using immunohistochemistry for p-AKT and p-S6 .

Advanced Research Questions

Q. How can researchers address contradictory safety profiles of this compound across clinical trials?

Early-phase trials reported grade 3/4 hematologic toxicities (anemia, thrombocytopenia) in TNBC cohorts , while a phase I study in refractory solid tumors noted tolerability up to 500 mg/day without dose-limiting toxicities . To reconcile these, analyze patient stratification (e.g., prior therapies, tumor type) and dosing schedules (QD vs. BID). Incorporate pharmacokinetic (PK) modeling to correlate drug exposure with adverse events .

Q. What methodologies optimize biomarker identification for this compound in combination therapies?

In the TAKTIC trial (NCT01980277), this compound combined with paclitaxel required serial biopsies to assess p-AKT suppression and Ki-67 changes. Use multiplexed assays (e.g., Nanostring or mass cytometry) to profile pathway dynamics and immune infiltrates. For circulating biomarkers, isolate exosomes or ctDNA to track PI3K/AKT mutations pre/post-treatment .

Q. How should researchers design studies to evaluate this compound’s dual targeting of AKT and RSK?

Employ RNA-seq or phosphoproteomics to distinguish pathway-specific effects. For example, RSK inhibition reduces tumor stemness via SOX2 downregulation, while AKT blockade induces apoptosis. Use isoform-specific siRNA knockdowns to isolate contributions of each target. Validate findings in PDX models with matched RNA and protein expression data .

Q. What strategies mitigate resistance to this compound in PI3K/AKT-hyperactivated cancers?

Resistance mechanisms may involve feedback activation of ERK or mTORC1. Co-targeting with MEK inhibitors (e.g., trametinib) or mTOR inhibitors (e.g., everolimus) can overcome this. Preclinically, test sequential vs. concurrent dosing in 3D spheroid models and monitor adaptive signaling via phospho-antibody arrays .

Q. How do in vitro IC50 values for this compound translate to in vivo efficacy?

Despite low IC50 in biochemical assays (15 nM), effective in vivo doses often exceed 50 mg/kg due to tumor microenvironment factors (e.g., hypoxia, stromal interactions). Use PK/PD modeling to align free drug concentrations with target coverage. For example, a 100 mg/kg dose in mice achieved >90% p-AKT suppression for 12 hours, correlating with tumor regression .

Key Considerations for Future Studies

  • Clinical Trial Design : Prioritize biomarker-enriched populations (e.g., PTEN loss, AKT1 mutations) in phase II trials.
  • Data Contradictions : Systematically compare toxicity profiles across tumor types and combination regimens.
  • Mechanistic Depth : Use multi-omics approaches to dissect dual-target effects and off-pathway interactions.

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